methyl 2-[({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]benzoate
Description
“Methyl 2-[({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]benzoate” is a chemical compound. It belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . This affords a 1,3,4-oxadiazole derivative. Acylation of the amino group of the oxadiazoles with some acid chlorides such as methyl 4-(chlorocarbonyl) benzoate, 3-nitrobenzoyl chloride, 4-methoxy-benzoyl chloride, 4-isobutylbenzoyl chloride, and chloroacetyl chloride yields the acylated compounds .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a 1,3,4-oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms . The molecular formula is C18H17N5O3S, and the molecular weight is 383.432 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3, followed by acylation of the amino group of the resulting oxadiazoles with various acid chlorides .Future Directions
The future directions for “methyl 2-[({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]benzoate” could involve further exploration of its biological activity. Given the broad spectrum of biological activity reported for oxadiazoles derivatives , this compound could be a potential candidate for drug development in various therapeutic areas.
Properties
IUPAC Name |
methyl 2-[[2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-12-7-9-13(10-8-12)17-21-22-19(26-17)27-11-16(23)20-15-6-4-3-5-14(15)18(24)25-2/h3-10H,11H2,1-2H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRFZVQHYYMIDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC=CC=C3C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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